Antibacterial agent 100

Description

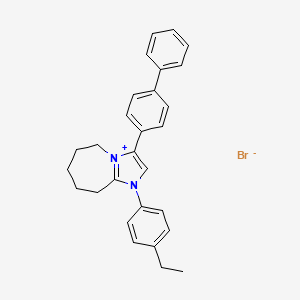

Structure

3D Structure of Parent

Properties

Molecular Formula |

C28H29BrN2 |

|---|---|

Molecular Weight |

473.4 g/mol |

IUPAC Name |

1-(4-ethylphenyl)-3-(4-phenylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium bromide |

InChI |

InChI=1S/C28H29N2.BrH/c1-2-22-12-18-26(19-13-22)30-21-27(29-20-8-4-7-11-28(29)30)25-16-14-24(15-17-25)23-9-5-3-6-10-23;/h3,5-6,9-10,12-19,21H,2,4,7-8,11,20H2,1H3;1H/q+1;/p-1 |

InChI Key |

GKVTXWYBIQNZOS-UHFFFAOYSA-M |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C=C([N+]3=C2CCCCC3)C4=CC=C(C=C4)C5=CC=CC=C5.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Mechanism of Action of Antibacterial Agent 100 (Daptomycin)

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Antibacterial Agent 100 (exemplified by Daptomycin) represents a critical class of cyclic lipopeptide antibiotics with potent, concentration-dependent bactericidal activity against a wide spectrum of Gram-positive pathogens, including drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Its unique mechanism of action, which is distinct from cell wall synthesis inhibitors like beta-lactams and glycopeptides, targets the functional integrity of the bacterial cell membrane. This guide provides a detailed examination of the molecular interactions, key signaling events, quantitative efficacy data, and the experimental protocols used to elucidate the mechanism of action of this important antibacterial agent.

Core Mechanism of Action

The bactericidal effect of this compound is initiated through a multi-step process that culminates in the disruption of the bacterial cytoplasmic membrane's electrochemical potential, leading to a cascade of events that results in rapid cell death.[1][2] The entire process is critically dependent on the presence of physiological concentrations of calcium ions (Ca²⁺).[2][3]

The key stages of its mechanism are:

-

Calcium-Dependent Conformational Change: In the presence of Ca²⁺, the agent undergoes a conformational change that facilitates its interaction with the bacterial cell membrane.[2]

-

Membrane Binding and Insertion: The lipophilic tail of the molecule inserts into the cytoplasmic membrane of Gram-positive bacteria. This interaction is highly specific and dependent on the presence of phosphatidylglycerol (PG), a major component of Gram-positive bacterial membranes.[4][5]

-

Oligomerization and Pore Formation/Membrane Disruption: Following insertion, the molecules oligomerize within the membrane. This aggregation is a crucial step that alters the local membrane structure.[2] While the precise nature of this disruption is still debated, leading models suggest the formation of ion-conducting channels or pores that allow the uncontrolled efflux of intracellular ions, particularly potassium (K⁺).[2][6] This leads to a rapid and sustained depolarization of the membrane.[6][7]

-

Inhibition of Macromolecular Synthesis and Cell Death: The loss of membrane potential disrupts essential cellular processes that are dependent on a stable ion gradient, including the synthesis of DNA, RNA, and proteins.[1][4] This cessation of vital functions results in rapid bacterial cell death, often without significant cell lysis.[8]

Signaling and Molecular Interaction Pathway

The mechanism of action can be visualized as a sequential pathway from initial binding to final cell death.

Quantitative Data: In Vitro Efficacy

The potency of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the agent that prevents visible growth of a bacterium. The tables below summarize the MIC distribution for key Gram-positive pathogens.

Table 1: MIC Values for Staphylococcus aureus

| Isolate Phenotype | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Methicillin-Susceptible (MSSA) | 0.06 - 0.5 | 0.25 | 0.5 |

| Methicillin-Resistant (MRSA) | 0.03 - 1.0 | 0.25 | 0.5 |

Data compiled from multiple surveillance studies.[4]

Table 2: MIC Values for Enterococcus Species

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Enterococcus faecalis | 0.5 - 4.0 | 0.5 | 1.0 - 4.0 |

| Enterococcus faecium | 0.25 - 8.0 | 4.0 | 4.0 |

Note: Daptomycin MICs for E. faecium are typically higher than for E. faecalis.[4][9]

Table 3: MIC Values for Streptococcus Species

| Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Streptococcus pneumoniae | 0.12 - 1.0 | - | 0.5 |

| Beta-hemolytic Streptococci | 0.06 - 8.0 | - | 0.5 |

Streptococcus species are generally highly susceptible to Daptomycin.[9]

Key Experimental Protocols

The elucidation of the mechanism of action relies on several key in vitro assays. Detailed methodologies are provided below.

Assay for Membrane Depolarization (Fluorometric Method)

This protocol measures changes in bacterial membrane potential using the voltage-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)).[10][11]

Workflow Diagram:

Methodology:

-

Bacterial Culture Preparation: Grow the bacterial strain of interest (e.g., S. aureus) in cation-supplemented Mueller-Hinton Broth (MHBc) to the mid-logarithmic growth phase.

-

Cell Suspension: Dilute the culture to an optical density at 600 nm (OD₆₀₀) of approximately 0.2 in pre-warmed MHBc.

-

Dye Addition: Add DiSC₃(5) to a final concentration of 1 µM. Allow the dye to incubate with the cell suspension until a stable, quenched fluorescence signal is achieved, indicating dye uptake into polarized cells.

-

Baseline Measurement: Record the stable baseline fluorescence using a fluorometer with appropriate excitation and emission wavelengths (e.g., 610 nm excitation, 660 nm emission).

-

Agent Addition: Add this compound at the desired concentration (e.g., 1x to 8x MIC).

-

Data Acquisition: Continuously monitor the fluorescence intensity. Depolarization of the membrane causes the release of DiSC₃(5) into the medium, resulting in an increase in fluorescence (dequenching).[10][11]

-

Controls: Include an untreated control (no agent) and a positive control for depolarization (e.g., the ionophore valinomycin).

Assay for Potassium Efflux

This protocol directly measures the release of potassium ions from bacterial cells following exposure to the antibacterial agent.

Methodology:

-

Culture and Preparation: Grow bacteria to the desired growth phase and concentrate the cells by centrifugation.

-

Resuspension: Wash and resuspend the bacterial pellet in a low-potassium buffer to a high cell density.

-

Baseline Sample: Remove an aliquot before adding the agent to determine the background extracellular potassium concentration.

-

Agent Exposure: Add this compound to the cell suspension.

-

Sampling: At various time points, take aliquots of the suspension and immediately separate the cells from the supernatant by centrifugation or filtration through a 0.2 µm filter.

-

Potassium Measurement: Measure the concentration of potassium in the supernatant using a potassium-selective electrode or by inductively coupled plasma optical emission spectroscopy (ICP-OES).[12]

-

Data Analysis: An increase in the extracellular potassium concentration over time, compared to an untreated control, indicates agent-induced efflux.

Assay for Membrane Binding (Isothermal Titration Calorimetry - ITC)

ITC can be used to characterize the binding affinity of the agent to bacterial membrane components, such as phosphatidylglycerol (PG).

Methodology:

-

Liposome Preparation: Prepare large unilamellar vesicles (LUVs) composed of a defined lipid composition (e.g., 25% PG and 75% phosphatidylcholine).

-

ITC Setup: Load the LUV suspension into the sample cell of the ITC instrument. Load a solution of this compound (in the presence of Ca²⁺) into the injection syringe.

-

Titration: Perform sequential injections of the agent into the LUV suspension while monitoring the heat change associated with binding.

-

Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine thermodynamic parameters, including the dissociation constant (Kd), which quantifies binding affinity.[5]

Conclusion

This compound (Daptomycin) employs a sophisticated and rapid mechanism of action centered on the calcium-dependent disruption of the bacterial cell membrane. By targeting fundamental aspects of membrane integrity and function, it remains a powerful tool against challenging Gram-positive infections. The quantitative data and experimental protocols provided in this guide offer a comprehensive technical resource for researchers engaged in the study and development of novel antibacterial therapies.

References

- 1. Flow cytometry of bacterial membrane potential and permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FDA Rationale for Recognition Decision: Daptomycin | FDA [fda.gov]

- 3. Bacteria - Flow Cytometry Core Facility [icms.qmul.ac.uk]

- 4. In Vitro Activity of Daptomycin against Gram-Positive European Clinical Isolates with Defined Resistance Determinants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Phosphate ions alter the binding of daptomycin to living bacterial cell surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Daptomycin Exerts Bactericidal Activity without Lysis of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Current Perspective on Daptomycin for the Clinical Microbiologist - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pre-methylenomycin C Lactone: A Technical Guide to its Discovery and Origin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the discovery of novel antibiotics with unique mechanisms of action. This technical guide delves into the discovery and origin of pre-methylenomycin C lactone, a potent antibiotic candidate identified from the well-studied model organism, Streptomyces coelicolor. This document provides an in-depth overview of the biosynthetic pathway, the experimental methodologies employed in its discovery, and its promising antimicrobial activity against multidrug-resistant pathogens. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, natural product chemistry, and drug development.

Introduction: The "Hidden" Antibiotic

Pre-methylenomycin C lactone is a biosynthetic intermediate of methylenomycin A, an antibiotic produced by Streptomyces coelicolor A3(2) that has been known for decades. The discovery of pre-methylenomycin C lactone's potent antimicrobial activity was a result of a targeted gene knockout strategy, revealing that this precursor molecule is significantly more active than the final product, methylenomycin A, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[1][2][3] This finding has unveiled a previously overlooked source of potent antibiotics "hiding in plain sight" within known biosynthetic pathways.

Origin and Biosynthesis

The Producer Organism: Streptomyces coelicolor

Pre-methylenomycin C lactone originates from Streptomyces coelicolor A3(2), a model actinomycete extensively studied for its complex developmental cycle and its prolific production of secondary metabolites, including several antibiotics. The genes responsible for methylenomycin biosynthesis (mmy) are located on the large linear plasmid SCP1.

The Methylenomycin Biosynthetic Pathway

The biosynthesis of methylenomycin A is orchestrated by a cluster of genes (mmy) on the SCP1 plasmid. The pathway involves a series of enzymatic reactions that build the cyclopentanone core and introduce various functional groups. The discovery of pre-methylenomycin C lactone was a direct result of investigating the roles of individual enzymes in this pathway.

The key step leading to the accumulation of pre-methylenomycin C lactone was the targeted deletion of the mmyE gene.[4] MmyE is a putative flavin-dependent oxidoreductase believed to be responsible for introducing the exomethylene group onto the cyclopentanone ring of methylenomycin C. In the absence of a functional MmyE enzyme, the biosynthetic pathway is blocked, leading to the accumulation of the precursor, pre-methylenomycin C. This compound exists in equilibrium with its more stable cyclic form, pre-methylenomycin C lactone.

Discovery: A Targeted Gene Knockout Approach

The discovery of pre-methylenomycin C lactone was not serendipitous but rather the result of a systematic investigation into the methylenomycin biosynthetic pathway. Researchers utilized a gene knockout strategy to elucidate the function of individual mmy genes.

Experimental Workflow

The general workflow for the discovery involved the following key steps:

-

Inactivation of the mmyE gene: A targeted gene replacement technique was used to create an in-frame deletion of the mmyE gene in a cosmid containing the entire methylenomycin biosynthetic gene cluster.

-

Introduction into S. coelicolor: The modified cosmid was introduced into a strain of S. coelicolor that lacks the native SCP1 plasmid.

-

Fermentation and Metabolite Extraction: The engineered S. coelicolor strain was cultivated under conditions conducive to methylenomycin production. The culture broth was then extracted to isolate the produced metabolites.

-

Purification and Structure Elucidation: The extracted metabolites were purified using techniques such as High-Performance Liquid Chromatography (HPLC). The structure of the accumulated novel compound, pre-methylenomycin C lactone, was determined using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Antimicrobial Activity Testing: The purified pre-methylenomycin C lactone was tested for its antimicrobial activity against a panel of pathogenic bacteria.

Antimicrobial Activity: Quantitative Data

Pre-methylenomycin C lactone exhibits potent activity against a range of Gram-positive bacteria, including clinically significant antibiotic-resistant strains. Its activity is reported to be over 100 times greater than that of methylenomycin A.[1][3]

| Compound | S. aureus (MRSA) | E. faecium (VRE) | E. faecium (Vancomycin-Susceptible) |

| Pre-methylenomycin C lactone | 1-2 µg/mL | 1-2 µg/mL | 2 µg/mL |

| Methylenomycin A | >128 µg/mL | >128 µg/mL | >128 µg/mL |

| Vancomycin | 1-2 µg/mL | >256 µg/mL (VRE) | 1-4 µg/mL |

| Linezolid | 1-4 µg/mL | 1-4 µg/mL | 1-4 µg/mL |

Table 1: Comparative Minimum Inhibitory Concentrations (MICs). Data compiled from multiple sources.[2][3] Note that MIC values for vancomycin and linezolid can vary between different strains and testing methodologies.

Experimental Protocols

Gene Deletion in Streptomyces coelicolor (ReDirect Method)

The following is a generalized protocol based on the ReDirect (Recombination-Direct) method for gene replacement in Streptomyces.

-

Primer Design: Design PCR primers with 5' extensions homologous to the regions flanking the mmyE gene and 3' ends that anneal to a template plasmid containing a resistance cassette (e.g., apramycin resistance).

-

PCR Amplification: Amplify the resistance cassette using the designed primers to generate a linear DNA fragment with flanking homology arms.

-

Electrocompetent E. coli Preparation: Prepare electrocompetent E. coli BW25113/pIJ790 cells, which express the λ Red recombination system.

-

Recombineering in E. coli: Electroporate the purified PCR product into the electrocompetent E. coli cells containing the cosmid with the methylenomycin gene cluster. The λ Red system will mediate homologous recombination, replacing the mmyE gene with the resistance cassette.

-

Selection and Verification: Select for recombinant cosmids by plating on media containing the appropriate antibiotic. Verify the correct gene replacement by PCR and restriction digestion.

-

Intergeneric Conjugation: Transfer the modified cosmid from E. coli to S. coelicolor via intergeneric conjugation.

-

Selection of S. coelicolor Exconjugants: Select for S. coelicolor exconjugants containing the integrated modified cosmid.

-

Confirmation of Gene Deletion: Confirm the mmyE gene deletion in S. coelicolor by PCR analysis of genomic DNA.

Fermentation and Purification of Pre-methylenomycin C Lactone

-

Inoculum Preparation: Grow a seed culture of the S. coelicolor ΔmmyE strain in a suitable liquid medium (e.g., Tryptic Soy Broth).

-

Production Culture: Inoculate a production medium (e.g., a defined minimal medium with high phosphate to suppress the production of other antibiotics) with the seed culture.

-

Incubation: Incubate the production culture at 30°C with shaking for 5-7 days.

-

Extraction: Acidify the culture broth to a low pH (e.g., pH 2-3) and extract with an organic solvent such as ethyl acetate.

-

Concentration: Concentrate the organic extract in vacuo.

-

Purification: Purify the pre-methylenomycin C lactone from the crude extract using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and a gradient of water and acetonitrile.

-

Fractions Analysis: Collect fractions and analyze by analytical HPLC and Mass Spectrometry to identify those containing the pure compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., MRSA) equivalent to a 0.5 McFarland standard.

-

Serial Dilutions: Prepare two-fold serial dilutions of pre-methylenomycin C lactone in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth.

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no antibiotic) and negative (no bacteria) controls.

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Regulatory Signaling Pathway

The production of methylenomycin is tightly regulated in Streptomyces coelicolor. While the complete regulatory network is still under investigation, several key players have been identified. The expression of the mmy biosynthetic genes is controlled by the activator protein MmyB. The activity of MmyB is, in turn, regulated by a complex involving the repressor proteins MmyR and MmfR. This repressor complex is thought to be inactivated by the binding of small signaling molecules known as methylenomycin furans (MMFs), which act as autoregulators.

Conclusion and Future Perspectives

The discovery of pre-methylenomycin C lactone highlights the potential for finding novel and potent antibiotics by exploring the biosynthetic pathways of known natural products. This "pathway-centric" approach offers a promising strategy to revitalize the antibiotic discovery pipeline. Further research into pre-methylenomycin C lactone will likely focus on its mechanism of action, in vivo efficacy, and safety profile. Additionally, the scalability of its synthesis has been reported, which is a crucial step towards potential clinical development.[5] The story of pre-methylenomycin C lactone serves as a compelling example of how re-examining well-trodden scientific ground with new tools and perspectives can lead to significant breakthroughs in the fight against antimicrobial resistance.

References

- 1. An integrated approach to studying regulation of production of the antibiotic methylenomycin by Streptomyces coelicolor A3(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An integrated approach to studying regulation of production of the antibiotic methylenomycin by Streptomyces coelicolor A3(2) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. embopress.org [embopress.org]

- 5. drugtargetreview.com [drugtargetreview.com]

Unveiling Novel Antibiotics: A Technical Deep Dive into the Methylenomycin A Biosynthetic Pathway and Its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of novel antibiotics. This technical guide delves into the biosynthetic pathway of methylenomycin A, a cyclopentanone antibiotic produced by Streptomyces coelicolor A3(2). Recent research has not only elucidated the roles of key enzymes in this pathway but has also led to the discovery of novel intermediates with significantly enhanced antimicrobial potency compared to the final product. This guide provides a comprehensive overview of the biosynthetic pathway, quantitative data on the activity of its intermediates, detailed experimental methodologies, and visual representations of the key processes.

The Revised Biosynthetic Pathway of Methylenomycin A

The biosynthesis of methylenomycin A is orchestrated by a cluster of genes, the mmy gene cluster. Initial proposals for the pathway were based on gene sequence analysis and precursor labeling studies.[1][2] However, recent investigations involving systematic in-frame gene deletions of key biosynthetic genes (mmyD, mmyE, mmyF, and mmyO) have provided experimental evidence to refine the pathway and have led to the isolation and characterization of previously unknown intermediates.[1][2]

The deletion of mmyD, which encodes an enzyme with homology to butenolide synthases, resulted in the complete abolition of methylenomycin-related metabolite production, confirming its crucial role in an early step of the biosynthesis.[1][2] Inactivation of mmyF (encoding a putative flavin reductase) and mmyO (encoding a putative flavin-dependent monooxygenase) halted the production of methylenomycin A, but not methylenomycin C, indicating their involvement in the epoxidation of methylenomycin C to methylenomycin A.[1][2]

A significant breakthrough came from the deletion of mmyE, which encodes a putative flavin-dependent oxidoreductase. This mutant accumulated two novel metabolites: premethylenomycin C and its spontaneous cyclization product, premethylenomycin C lactone.[1][2] This finding suggests that MmyE is responsible for introducing the exomethylene group into methylenomycin C.[1][2]

The following diagram illustrates the revised biosynthetic pathway of methylenomycin A, incorporating these recent findings.

Caption: Revised biosynthetic pathway of methylenomycin A.

Quantitative Analysis of Antimicrobial Activity

The newly discovered intermediates, premethylenomycin C and premethylenomycin C lactone, have demonstrated significantly greater antimicrobial activity against a range of Gram-positive bacteria, including drug-resistant strains, than methylenomycin A and C.[2] The following table summarizes the Minimum Inhibitory Concentration (MIC) values of these compounds against selected pathogens.

| Compound | Staphylococcus aureus DSM 21979 (MRSA) | Enterococcus faecium U0317 (VRE) |

| Methylenomycin A | >128 µg/mL | >128 µg/mL |

| Methylenomycin C | >128 µg/mL | >128 µg/mL |

| Premethylenomycin C | 4 µg/mL | 8 µg/mL |

| Premethylenomycin C lactone | 1 µg/mL | 2 µg/mL |

Table 1. Minimum Inhibitory Concentrations (MICs) of methylenomycin A, methylenomycin C, premethylenomycin C, and premethylenomycin C lactone against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). Data sourced from[3][4].

These results highlight the potential of these biosynthetic intermediates as promising leads for the development of new antibiotics to combat antimicrobial resistance.[5][6][7] Premethylenomycin C lactone, in particular, exhibits potent activity against clinically important resistant pathogens.[3][4]

Experimental Protocols

The elucidation of the methylenomycin A biosynthetic pathway and the discovery of its potent intermediates were made possible through a combination of genetic manipulation and analytical techniques. This section provides an overview of the key experimental protocols employed.

Construction of In-Frame Gene Deletions

The targeted inactivation of the mmy genes was achieved using a PCR-targeting approach, a widely used method for genetic manipulation in Streptomyces.

Experimental Workflow for Gene Deletion

Caption: Workflow for creating in-frame gene deletions.

LC-MS Analysis of Metabolites

The identification and quantification of methylenomycin-related metabolites from the wild-type and mutant strains of S. coelicolor were performed using Liquid Chromatography-Mass Spectrometry (LC-MS).

General Protocol:

-

Culture and Extraction: S. coelicolor strains were cultivated on a suitable medium, such as supplemented minimal medium agar with high phosphate concentration to enhance methylenomycin production.[1][3] The agar was then extracted with an organic solvent (e.g., ethyl acetate or methanol).[3]

-

LC Separation: The crude extracts were subjected to reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) to separate the metabolites. A C18 column is typically used with a gradient elution of water and acetonitrile, both often containing a small percentage of formic acid to improve ionization.

-

MS Detection: The eluent from the LC column was introduced into a mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) instrument, for detection and identification of the compounds based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry allows for the determination of the elemental composition of the detected ions.

Antimicrobial Activity Assay

The antimicrobial activity of the purified compounds was determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

General Protocol:

-

Preparation of Inoculum: A standardized suspension of the test bacterium (e.g., S. aureus) is prepared in a suitable broth medium to a defined cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation and Incubation: Each well is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 37°C for 16-20 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Conclusion and Future Perspectives

The detailed investigation of the methylenomycin A biosynthetic pathway has not only provided valuable insights into the enzymatic machinery responsible for its production but has also unveiled novel intermediates with potent antimicrobial activity. The discovery of premethylenomycin C and its lactone form, which are significantly more effective than the final natural product, opens up new avenues for antibiotic development. These findings underscore the importance of exploring biosynthetic pathways for the discovery of novel drug leads. Future research will likely focus on the total synthesis of these intermediates and their analogs to optimize their pharmacological properties, as well as on elucidating their precise mechanism of action. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of natural product biosynthesis and drug discovery.

References

- 1. An Efficient Method To Generate Gene Deletion Mutants of the Rapamycin-Producing Bacterium Streptomyces iranensis HM 35 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Generation of plasmids for homologous recombination with the Streptomyces chromosome (deletion plasmids). [bio-protocol.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. strepdb.streptomyces.org.uk [strepdb.streptomyces.org.uk]

- 6. rr-asia.woah.org [rr-asia.woah.org]

- 7. pubs.acs.org [pubs.acs.org]

The Architectural Elegance of Inhibition: A Technical Guide to the Chemical Synthesis of Novel Lactone Antibiotics

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of antibiotic resistance necessitates a paradigm shift in the discovery and development of new antimicrobial agents. Among the most promising avenues of exploration is the chemical synthesis of novel lactone antibiotics. This in-depth technical guide provides a comprehensive overview of the core principles and methodologies driving the synthesis of these complex and vital molecules. By moving beyond the limitations of semi-synthesis and embracing the precision of total synthesis, researchers are now poised to design and create a new generation of antibiotics capable of combating multidrug-resistant pathogens.

This guide will delve into the intricate experimental protocols for the synthesis of cutting-edge lactone antibiotics, present key quantitative data in a clear and comparative format, and visualize the complex interplay of synthetic strategies and biological mechanisms.

Data Presentation: A Comparative Analysis of Antimicrobial Potency

The efficacy of newly synthesized lactone antibiotics is a critical determinant of their potential clinical utility. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for several classes of novel lactone antibiotics against a panel of clinically relevant bacterial strains. This data provides a clear comparison of the structure-activity relationships (SAR) and highlights the promising activity of these synthetic compounds, particularly against resistant phenotypes.

Table 1: In Vitro Antibacterial Activity of C-21 Substituted α-Amino-γ-lactone Ketolides [1]

| Compound | R Group | S. pneumoniae (Ery-S) | S. pneumoniae (ErmB) | S. pneumoniae (MefA) | S. aureus (Ery-S) | S. aureus (Efflux) | H. influenzae |

| Telithromycin | - | ≤0.015 | 1 | 0.03 | 0.06 | 0.5 | 4 |

| 11o | 2-quinoxalinyl | ≤0.015 | 1 | 0.03 | 0.06 | 0.5 | 2 |

| 11p | (2-quinoxalinyl)glycyl | 0.03 | 2 | 0.06 | 0.12 | 1 | 4 |

| Azithromycin | - | 0.06 | >64 | 0.25 | 0.25 | 4 | 0.06 |

Ery-S: Erythromycin-susceptible; ErmB: Erythromycin-resistant (ribosomal methylation); MefA: Erythromycin-resistant (efflux)

Table 2: In Vitro Antibacterial Activity of Solithromycin and its Analogs [2][3][4]

| Compound | S. aureus (MRSA) | E. coli (WT) | E. faecium (MDR) | A. baumannii (MDR) |

| Solithromycin | 0.12 | 8 | 0.25 | 1 |

| Analog 20 | 0.12 | 4 | 0.12 | 1 |

| Analog 23 | 0.12 | 2 | 0.06 | 0.5 |

| Erythromycin | >64 | >64 | 12 | >64 |

| Azithromycin | 32 | 16 | 25 | 8 |

MRSA: Methicillin-resistant Staphylococcus aureus; WT: Wild-type; MDR: Multi-drug resistant

Table 3: Antibacterial Activity of Sesquiterpene Lactones [5][6][7]

| Compound | S. aureus (MIC μg/mL) | P. aeruginosa (MIC μg/mL) | E. coli (MIC μg/mL) |

| Parthenolide | 15.6 | 31.2 | >125 |

| Costunolide | 31.2 | 62.5 | >125 |

| Mixture of 12 & 13 | 62.5 | 46.8 | 125 |

Experimental Protocols: Synthesizing the Future of Antibiotics

The successful synthesis of novel lactone antibiotics hinges on meticulous and reproducible experimental procedures. This section provides detailed methodologies for key synthetic transformations, offering a practical guide for researchers in the field.

General Procedure for the Synthesis of Solithromycin Analogs via Click Chemistry[2][4]

To a solution of the appropriate azide precursor (1.0 equiv) in a 1:1 mixture of tert-butanol and water is added the terminal alkyne (1.2 equiv), followed by sodium ascorbate (0.3 equiv) and copper(II) sulfate pentahydrate (0.1 equiv). The reaction mixture is stirred at room temperature for 24 hours. Upon completion, the reaction is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 1,4-triazole analog.

Synthesis of α-Amino-γ-lactone Ketolide Intermediate (Compound 3)[1]

The synthesis of the key α-amino-γ-lactone intermediate begins with the appropriate clarithromycin-derived precursor. The precursor is first subjected to an intramolecular Michael addition to form the γ-lactone ring. This is typically achieved by treating the precursor with a suitable base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in an aprotic solvent like tetrahydrofuran (THF) at room temperature. Following the formation of the lactone, the introduction of the α-amino group is accomplished through a multi-step sequence. This often involves the conversion of a suitable functional group at the α-position, such as a hydroxyl group, to an azide, followed by reduction to the primary amine. The resulting α-amino-γ-lactone (3) serves as a versatile intermediate for the subsequent coupling of various aryl and heteroaryl side chains.[1]

General Procedure for HBTU-mediated Amidation for C-21 Substituted Analogs[1]

To a solution of the α-amino-γ-lactone intermediate (1.0 equiv) and the corresponding carboxylic acid (1.2 equiv) in a suitable solvent such as dimethylformamide (DMF) is added O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) (1.5 equiv) and a tertiary amine base, for instance, N,N-diisopropylethylamine (DIPEA) (2.0 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed sequentially with aqueous acid, aqueous base, and brine, then dried over a drying agent, filtered, and concentrated in vacuo. The residue is purified by flash chromatography to yield the desired C-21 substituted α-amino-γ-lactone ketolide.[1]

Visualizing Complexity: Pathways, Workflows, and Relationships

The synthesis and mechanism of action of novel lactone antibiotics involve intricate relationships and sequences of events. The following diagrams, generated using the DOT language, provide a visual representation of these complex processes, adhering to the specified design constraints.

Caption: Mechanism of MurA Inhibition by Sesquiterpene Lactones.

Caption: Convergent Total Synthesis Workflow for Novel Macrolides.

Caption: Logical Flow of Structure-Activity Relationship Studies.

References

- 1. Synthesis and Structure–Activity Relationships of α-Amino-γ-lactone Ketolides: A Novel Class of Macrolide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Solithromycin Analogs Against Multidrug Resistant Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of solithromycin analogs against multidrug resistant pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Scalable Synthesis of Pre-methylenomycin C Lactone

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable protocol for the synthesis of pre-methylenomycin C lactone, a potent antibiotic intermediate. The methodology is based on the research published by Lupton and coworkers, which employs a key phosphine-mediated (3+2) cycloaddition reaction.[1] All quantitative data is summarized for clarity, and detailed experimental procedures are provided.

I. Overview of the Synthetic Pathway

The scalable synthesis of pre-methylenomycin C lactone is a multi-step process commencing with commercially available starting materials. The key steps involve the preparation of two key fragments: a keto-malonate and a bromo-enoate. These fragments are then coupled in the central phosphine-mediated (3+2) cycloaddition reaction to form the core cyclopentenone structure. Subsequent functional group manipulations, including a Krapcho decarboxylation, yield the final pre-methylenomycin C lactone.

II. Quantitative Data Summary

The following tables summarize the key quantitative data for each step of the synthesis, including reactant quantities, yields, and key reaction parameters.

Table 1: Synthesis of Diethyl 2-acetyl-2-methylmalonate (1)

| Reagent | Molar Equiv. | Amount | Molecular Weight ( g/mol ) |

| Diethyl acetylmalonate | 1.0 | 2.17 g | 217.21 |

| Sodium hydride | 1.1 | 0.26 g | 24.00 |

| Methyl iodide | 1.1 | 1.60 g | 141.94 |

| Product | Yield | Appearance | |

| Diethyl 2-acetyl-2-methylmalonate | 83% | White Solid |

Table 2: Synthesis of Benzyl 4-bromo-3-methylbut-2-enoate (2)

| Reagent | Molar Equiv. | Amount | Molecular Weight ( g/mol ) |

| Ethyl 3,3-dimethylacrylate | 1.0 | 10 g | 128.17 |

| N-Bromosuccinimide (NBS) | 1.1 | 15.1 g | 177.99 |

| AIBN | catalytic | 0.02 g | 164.21 |

| Product | Yield | Appearance | |

| Ethyl 4-bromo-3-methylbut-2-enoate | Not specified | Colorless Oil |

Table 3: Phosphine-Mediated (3+2) Cycloaddition

| Reagent | Molar Equiv. | Amount | Molecular Weight ( g/mol ) |

| Diethyl 2-acetyl-2-methylmalonate (1) | 1.0 | - | 231.24 |

| Benzyl 4-bromo-3-methylbut-2-enoate (2) | 1.0 | - | 283.13 |

| Methyldiphenylphosphine | 1.2 | - | 200.22 |

| Product | Yield | Appearance | |

| Cyclopentenone Intermediate | 75% | - |

Table 4: Krapcho Decarboxylation and Final Steps

| Reagent | Molar Equiv. | Amount | Molecular Weight ( g/mol ) |

| Cyclopentenone Intermediate | 1.0 | - | - |

| Lithium chloride | catalytic | - | 42.39 |

| Product | Yield | Appearance | |

| Pre-methylenomycin C lactone | High | - |

III. Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl 2-acetyl-2-methylmalonate (1)

-

To a solution of diethyl 2-acetylaminomalonate (2.17 g) in dry tetrahydrofuran, add sodium hydride (0.26 g).

-

Stir the mixture at room temperature for one hour.

-

Add methyl iodide (1.60 g) dropwise to the reaction mixture.

-

Stir the mixture overnight at room temperature.

-

Concentrate the reaction mixture under reduced pressure.

-

To the residue, add ethyl acetate and water.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and evaporate the solvent.

-

Recrystallize the residue from a mixture of isopropyl ether and n-hexane to yield diethyl 2-acetylamino-2-methylmalonate as a white solid.[2]

Protocol 2: Synthesis of Benzyl 4-bromo-3-methylbut-2-enoate (2)

-

To a solution of ethyl 3,3-dimethylacrylate (10 g, 78 mmol) in carbon tetrachloride (128 mL), add N-bromosuccinimide (15.1 g, 85 mmol) and a catalytic amount of AIBN (0.02 g).[3]

-

Heat the mixture under reflux for 3 hours.[3]

-

Cool the reaction mixture and filter it.

-

Wash the precipitate with chloroform.

-

Combine the organic phases and wash with saturated aqueous sodium sulfite and brine.

-

Dry the organic layer with anhydrous magnesium sulfate and concentrate under reduced pressure to give the product as a mixture of (E) and (Z) isomers.[3]

-

Purify by vacuum distillation to obtain the desired product.[3]

Protocol 3: Phosphine-Mediated (3+2) Cycloaddition to form Cyclopentenone Intermediate

-

In a flame-dried flask under an inert atmosphere, dissolve diethyl 2-acetyl-2-methylmalonate (1) in a suitable aprotic solvent (e.g., THF).

-

Add methyldiphenylphosphine (1.2 equivalents).

-

Slowly add a solution of benzyl 4-bromo-3-methylbut-2-enoate (2) in the same solvent to the reaction mixture over several hours using a syringe pump.

-

Stir the reaction at room temperature until completion (monitor by TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the cyclopentenone intermediate.

Protocol 4: Krapcho Decarboxylation and Final Steps to Pre-methylenomycin C Lactone

-

Dissolve the cyclopentenone intermediate in dimethyl sulfoxide (DMSO).

-

Add a catalytic amount of lithium chloride and a small amount of water.

-

Heat the reaction mixture to a high temperature (typically around 150-180 °C) and monitor the reaction progress by TLC.[4][5][6]

-

Once the decarboxylation is complete, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate) from the DMSO mixture after dilution with water.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Further purification by flash column chromatography may be required to yield the final pre-methylenomycin C lactone.

IV. Visualizations

Diagram 1: Overall Synthetic Workflow

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Diethyl acetamidomalonate synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. Krapcho Decarbalkoxylation [drugfuture.com]

- 5. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]

- 6. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]

Application Notes and Protocols for Evaluating the Efficacy of "Antibacterial Agent 100"

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols provide a framework for assessing the in vitro and in vivo efficacy of a novel antibacterial agent, designated "Antibacterial Agent 100." The methodologies outlined below are standard preclinical assays designed to determine the spectrum of activity, potency, and potential therapeutic utility of this agent.

Section 1: In Vitro Efficacy Assessment

In vitro testing is a critical first step in characterizing the antimicrobial properties of "this compound." These assays provide fundamental data on the agent's intrinsic activity against a panel of clinically relevant bacterial pathogens.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[1][2] This assay is fundamental to determining the potency of "this compound" against a range of bacteria.

Protocol: Broth Microdilution Method

-

Bacterial Inoculum Preparation:

-

From a pure overnight culture on an appropriate agar plate, select 3-4 colonies and suspend them in a sterile saline solution.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[2]

-

-

Preparation of "this compound" Dilutions:

-

Prepare a stock solution of "this compound" in a suitable solvent.

-

Perform serial two-fold dilutions of the stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL (or 100 µL depending on the protocol).

-

-

Inoculation and Incubation:

-

Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate.

-

Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).

-

Incubate the plate at 35-37°C for 16-20 hours.[3]

-

-

Result Interpretation:

-

The MIC is the lowest concentration of "this compound" in which there is no visible growth (turbidity) of the bacteria.[1]

-

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[4] It is determined by subculturing from the MIC assay to an agar plate without the test agent.

Protocol:

-

Subculturing from MIC Plate:

-

Following the determination of the MIC, select the wells showing no visible growth.

-

Aspirate a small aliquot (e.g., 10 µL) from each of these wells.

-

Spot-plate the aliquot onto an appropriate agar medium (e.g., Tryptic Soy Agar) that does not contain "this compound."

-

-

Incubation:

-

Incubate the agar plates at 35-37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of "this compound" that results in a ≥99.9% reduction in the initial bacterial inoculum.[4] This is determined by the absence of bacterial colonies on the agar plate.

-

Disk Diffusion (Kirby-Bauer) Assay

This method assesses the susceptibility of bacteria to "this compound" by measuring the zone of growth inhibition around a disk impregnated with the agent.[5][6]

Protocol:

-

Inoculum Preparation:

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

-

-

Plate Inoculation:

-

Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar (MHA) plate to create a confluent lawn of bacteria.[7]

-

-

Disk Application:

-

Aseptically place a sterile paper disk impregnated with a known concentration of "this compound" onto the surface of the inoculated MHA plate.

-

Gently press the disk to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-18 hours.[6]

-

-

Result Interpretation:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[5] The size of the zone indicates the susceptibility of the bacterium to the agent.

-

Time-Kill Kinetic Assay

This assay evaluates the rate at which "this compound" kills a bacterial population over time.[8][9]

Protocol:

-

Preparation:

-

Prepare a bacterial culture in the mid-logarithmic growth phase.

-

Prepare tubes containing MHB with "this compound" at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the agent.

-

-

Inoculation:

-

Inoculate each tube with the bacterial culture to a final density of approximately 5 x 10⁵ CFU/mL.

-

-

Sampling and Plating:

-

At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

-

Perform serial dilutions of the aliquot in sterile saline.

-

Plate the dilutions onto appropriate agar plates.

-

-

Incubation and Colony Counting:

-

Incubate the plates at 35-37°C for 18-24 hours.

-

Count the number of colonies on the plates to determine the CFU/mL at each time point.

-

-

Data Analysis:

-

Plot the log₁₀ CFU/mL versus time for each concentration of "this compound." A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[9]

-

Bacterial Biofilm Eradication Assay

This assay determines the efficacy of "this compound" in eradicating established bacterial biofilms.

Protocol: Crystal Violet Staining Method

-

Biofilm Formation:

-

Treatment:

-

Gently remove the planktonic (free-swimming) bacteria by washing the wells with a sterile phosphate-buffered saline (PBS) solution.

-

Add fresh growth medium containing serial dilutions of "this compound" to the wells. Include a no-treatment control.

-

Incubate for a further 24 hours.

-

-

Staining:

-

Wash the wells again with PBS to remove the agent and any remaining planktonic bacteria.

-

Add 0.1% crystal violet solution to each well and incubate for 10-15 minutes at room temperature.[10]

-

Wash away the excess stain with water and allow the plate to dry.

-

-

Quantification:

-

Solubilize the stained biofilm by adding 30% acetic acid to each well.[10]

-

Transfer the solubilized stain to a new plate and measure the absorbance at a wavelength of approximately 570 nm using a plate reader. The absorbance is proportional to the amount of biofilm remaining.

-

Data Presentation: In Vitro Efficacy of "this compound"

| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Disk Diffusion Zone of Inhibition (mm) | Time to 3-log Kill (hours) at 4x MIC | Biofilm Eradication Concentration (µg/mL) |

| Staphylococcus aureus ATCC 29213 | |||||

| Escherichia coli ATCC 25922 | |||||

| Pseudomonas aeruginosa ATCC 27853 | |||||

| MRSA Clinical Isolate 1 | |||||

| VRE Clinical Isolate 1 |

Section 2: In Vivo Efficacy Assessment

In vivo models are essential for evaluating the therapeutic potential of "this compound" in a living organism, providing insights into its pharmacokinetics, pharmacodynamics, and overall efficacy.

Murine Sepsis Model

This model is used to assess the efficacy of "this compound" in treating systemic bacterial infections.[11]

Protocol:

-

Animal Model:

-

Use specific-pathogen-free mice (e.g., BALB/c or C57BL/6), typically 6-8 weeks old.

-

-

Induction of Sepsis:

-

Induce sepsis by intraperitoneal (IP) injection of a standardized bacterial inoculum (e.g., Staphylococcus aureus or Escherichia coli). The inoculum size should be predetermined to cause a lethal infection in a specified timeframe in untreated animals. A common method is the cecal ligation and puncture (CLP) model, which mimics polymicrobial sepsis.[12] Another approach is the intraperitoneal injection of a fecal slurry.[6]

-

-

Treatment:

-

At a specified time post-infection (e.g., 2-4 hours), administer "this compound" via a clinically relevant route (e.g., intravenous, subcutaneous, or oral).

-

Include a vehicle control group and a positive control group treated with a standard-of-care antibiotic.

-

-

Monitoring and Endpoints:

-

Monitor the animals for survival over a period of 7-14 days.

-

At specific time points, euthanize subsets of animals to determine bacterial loads in the blood, peritoneal fluid, and key organs (e.g., spleen, liver, lungs) by plating serial dilutions of tissue homogenates.[11]

-

Other endpoints can include monitoring clinical signs of illness (e.g., murine sepsis score), body weight, and core temperature.[13]

-

Murine Pneumonia Model

This model evaluates the efficacy of "this compound" in treating respiratory tract infections.[14]

Protocol:

-

Animal Model:

-

Use immunocompetent or neutropenic mice, depending on the desired model characteristics. Neutropenia can be induced by cyclophosphamide administration.[15]

-

-

Induction of Pneumonia:

-

Anesthetize the mice and instill a bacterial suspension (e.g., Klebsiella pneumoniae or Pseudomonas aeruginosa) directly into the lungs via intranasal or intratracheal administration.[16]

-

-

Treatment:

-

Initiate treatment with "this compound" at a defined time post-infection.

-

-

Monitoring and Endpoints:

-

The primary endpoint is typically the bacterial burden in the lungs at 24 or 48 hours post-infection, determined by quantitative culture of lung homogenates.

-

Other endpoints can include survival, histopathological analysis of lung tissue, and measurement of inflammatory markers in bronchoalveolar lavage fluid.

-

Murine Skin Infection Model

This model is used to assess the topical or systemic efficacy of "this compound" against skin and soft tissue infections.[17]

Protocol:

-

Animal Model:

-

Use mice with their backs shaved.

-

-

Induction of Infection:

-

Treatment:

-

Administer "this compound" topically to the infected area or systemically.

-

-

Monitoring and Endpoints:

-

Monitor the lesion size (e.g., area of erythema, abscess formation) over time.

-

Determine the bacterial load in skin biopsies at the end of the study.[8]

-

Histopathological analysis of the skin tissue can also be performed.

-

Data Presentation: In Vivo Efficacy of "this compound"

Murine Sepsis Model

| Treatment Group | Survival Rate (%) | Bacterial Load in Spleen (log₁₀ CFU/g) at 24h |

|---|---|---|

| Vehicle Control | ||

| "this compound" (Dose 1) | ||

| "this compound" (Dose 2) |

| Standard of Care Antibiotic | | |

Murine Pneumonia Model

| Treatment Group | Bacterial Load in Lungs (log₁₀ CFU/g) at 24h |

|---|---|

| Vehicle Control | |

| "this compound" (Dose 1) | |

| "this compound" (Dose 2) |

| Standard of Care Antibiotic | |

Murine Skin Infection Model

| Treatment Group | Lesion Size (mm²) at Day 3 | Bacterial Load in Skin (log₁₀ CFU/g) at Day 3 |

|---|---|---|

| Vehicle Control | ||

| "this compound" (Topical) | ||

| "this compound" (Systemic) |

| Standard of Care Antibiotic | | |

Section 3: Mechanisms of Action and Signaling Pathways

Understanding the mechanism of action of "this compound" is crucial for its development. Antibacterial agents typically target essential bacterial processes.[7]

Common Bacterial Signaling Pathways and Processes Targeted by Antibiotics:

-

Cell Wall Synthesis: Inhibition of peptidoglycan synthesis leads to cell lysis. Beta-lactams are a classic example.[20]

-

Protein Synthesis: Targeting the bacterial ribosome (30S or 50S subunits) to inhibit protein production.[21]

-

Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription.[4]

-

Folic Acid Metabolism: Blocking the synthesis of essential folic acid, which is a precursor for nucleotide synthesis.[20]

-

Two-Component Signal Transduction Systems: These systems allow bacteria to sense and respond to environmental changes and are often involved in virulence and resistance.[22]

-

Quorum Sensing: This is a cell-to-cell communication system that regulates gene expression, often controlling virulence factor production and biofilm formation.

The following diagrams illustrate the general experimental workflow for evaluating "this compound" and a conceptual representation of how it might interfere with a bacterial signaling pathway.

Caption: Experimental workflow for "this compound" efficacy testing.

References

- 1. mdpi.com [mdpi.com]

- 2. Antibiotics as Signal Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]

- 7. Murine Models for Staphylococcal Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sepsis Murine Model - ImQuest BioSciences [imquestbio.com]

- 10. Current Murine Models of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. amr-accelerator.eu [amr-accelerator.eu]

- 12. Expert workshop summary: Advancing toward a standardized murine model to evaluate treatments for antimicrobial resistance lung infections - PMC [pmc.ncbi.nlm.nih.gov]

- 13. publications.ersnet.org [publications.ersnet.org]

- 14. Research Techniques Made Simple: Mouse Bacterial Skin Infection Models for Immunity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

- 16. journals.asm.org [journals.asm.org]

- 17. Mechanisms of Antibacterial Drugs | Microbiology [courses.lumenlearning.com]

- 18. Antibiotic action and resistance: updated review of mechanisms, spread, influencing factors, and alternative approaches for combating resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pnas.org [pnas.org]

- 20. tandfonline.com [tandfonline.com]

- 21. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Bacterial signaling as an antimicrobial target - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Agar Diffusion Assay for Determining "Antibacterial Agent 100" Activity

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the antibacterial activity of "Antibacterial Agent 100" using the agar diffusion assay, a widely recognized and standardized method.[1][2][3][4] This method, also known as the Kirby-Bauer test, is a cost-effective and reliable technique for preliminary screening and evaluation of the efficacy of new antimicrobial compounds.[2][4][5]

The principle of the agar diffusion assay is based on the diffusion of an antimicrobial agent from a source (e.g., a filter paper disc or a well) into an agar medium inoculated with a target microorganism.[2][6][7] As the agent diffuses through the agar, it creates a concentration gradient. If the antimicrobial agent is effective at inhibiting the growth of the microorganism, a clear circular area, known as a "zone of inhibition," will be observed around the source after an incubation period.[6][8][9] The diameter of this zone is proportional to the susceptibility of the microorganism to the antimicrobial agent.[1][8][9]

Experimental Protocols

This section details the standardized methodology for performing the agar diffusion assay to evaluate "this compound".

Materials and Reagents

-

Test Microorganism: Pure, 24-hour culture of the target bacterial strain(s).

-

This compound: Stock solution of known concentration.

-

Control Antibiotics: Standard antibiotic discs (e.g., Gentamicin, Tetracycline) for positive control.

-

Negative Control: Sterile solvent used to dissolve "this compound" (e.g., DMSO, sterile distilled water).

-

Growth Media:

-

Sterile Supplies:

-

Equipment:

Experimental Procedure

1.2.1. Preparation of Inoculum

-

Using a sterile loop, pick 4-5 well-isolated colonies of the test microorganism from a fresh culture plate.

-

Transfer the colonies into a tube containing sterile broth (e.g., TSB).

-

Incubate the broth culture at 37°C until it reaches the turbidity of the 0.5 McFarland standard. This standard corresponds to approximately 1.5 x 10⁸ CFU/mL.[15]

-

Visually compare the turbidity of the bacterial suspension with the 0.5 McFarland standard against a white background with contrasting black lines.

1.2.2. Inoculation of Agar Plates

-

Within 15 minutes of adjusting the inoculum turbidity, dip a sterile cotton swab into the bacterial suspension.

-

Rotate the swab against the inner side of the tube to remove excess liquid.[6]

-

Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a confluent lawn of bacterial growth. This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[6][7]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[11]

1.2.3. Application of "this compound" and Controls

-

Disc Diffusion Method:

-

Impregnate sterile filter paper discs with a known concentration of "this compound." Typically, 20-30 µL of the agent is applied to each disc.

-

Using sterile forceps, place the impregnated discs onto the surface of the inoculated agar plate.[2]

-

Gently press the discs to ensure complete contact with the agar.[2]

-

Place positive and negative control discs on the same plate.

-

Ensure discs are placed at least 24 mm apart to avoid overlapping of zones.[6][12]

-

-

Agar Well Diffusion Method:

1.2.4. Incubation

1.2.5. Data Collection and Interpretation

-

After incubation, observe the plates for the presence of zones of inhibition around the discs or wells.

-

Measure the diameter of the zones of inhibition in millimeters (mm) using a ruler or calipers, including the diameter of the disc or well.[6][12]

-

Interpret the results based on the size of the inhibition zone. A larger zone indicates greater antibacterial activity.[1][9] The results are typically categorized as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the zone diameters to standardized charts, such as those provided by the Clinical and Laboratory Standards Institute (CLSI).[12][15]

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the agar diffusion assay for "this compound".

| Test Microorganism | Antibacterial Agent | Concentration (µg/mL) | Zone of Inhibition (mm) | Interpretation |

| Staphylococcus aureus | This compound | 50 | 22 | Susceptible |

| Staphylococcus aureus | This compound | 25 | 18 | Intermediate |

| Staphylococcus aureus | Gentamicin (Positive Control) | 10 | 25 | Susceptible |

| Staphylococcus aureus | Solvent (Negative Control) | - | 0 | Resistant |

| Escherichia coli | This compound | 50 | 15 | Intermediate |

| Escherichia coli | This compound | 25 | 10 | Resistant |

| Escherichia coli | Gentamicin (Positive Control) | 10 | 23 | Susceptible |

| Escherichia coli | Solvent (Negative Control) | - | 0 | Resistant |

Note: The interpretation of "Susceptible," "Intermediate," and "Resistant" is based on standardized interpretive charts and may vary depending on the specific microorganism and antimicrobial agent.

Factors Influencing the Agar Diffusion Assay

Several factors can affect the outcome of the agar diffusion assay and should be carefully controlled to ensure accurate and reproducible results:

-

Inoculum Density: The turbidity of the bacterial suspension must be standardized to a 0.5 McFarland standard.[17]

-

Agar Depth: The depth of the Mueller-Hinton agar should be uniform, typically 4 mm.[10][11]

-

pH of the Medium: The pH of the agar medium should be between 7.2 and 7.4.[10]

-

Incubation Time and Temperature: The plates should be incubated at a constant temperature for a standardized period.[2]

-

Diffusion Rate of the Agent: The molecular weight and solubility of the antibacterial agent can affect its diffusion through the agar.[8][10]

-

Concentration of the Agent: The concentration of the antibacterial agent applied to the disc or well will influence the size of the inhibition zone.[17]

Visualization of Experimental Workflow and Concepts

The following diagrams illustrate the key processes and relationships in the agar diffusion assay.

References

- 1. microbe-investigations.com [microbe-investigations.com]

- 2. contractlaboratory.com [contractlaboratory.com]

- 3. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]

- 4. nelsonlabs.com [nelsonlabs.com]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 8. bio.libretexts.org [bio.libretexts.org]

- 9. microchemlab.com [microchemlab.com]

- 10. discover.hubpages.com [discover.hubpages.com]

- 11. asm.org [asm.org]

- 12. microbenotes.com [microbenotes.com]

- 13. pdb.apec.org [pdb.apec.org]

- 14. hereditybio.in [hereditybio.in]

- 15. chainnetwork.org [chainnetwork.org]

- 16. chemistnotes.com [chemistnotes.com]

- 17. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Evaluation of Pre-methylenomycin C Lactone Against Methicillin-Resistant Staphylococcus aureus (MRSA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Recent groundbreaking research has identified pre-methylenomycin C lactone, a biosynthetic intermediate of the known antibiotic methylenomycin A, as a highly potent antimicrobial agent against a range of Gram-positive bacteria, including clinically significant drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] Discovered through genetic manipulation of the methylenomycin biosynthetic pathway in Streptomyces coelicolor, this compound has demonstrated significantly greater in vitro activity, reportedly over 100 times more potent than its parent compound, methylenomycin A.[1][3][4] These findings present pre-methylenomycin C lactone as a promising candidate for the development of new antibiotics to combat antimicrobial resistance.[2]

This document provides a summary of the available quantitative data and detailed protocols for the in vitro application of pre-methylenomycin C lactone against MRSA. These guidelines are intended to assist researchers in the further investigation and development of this novel antimicrobial compound.

Data Presentation

The in vitro efficacy of pre-methylenomycin C lactone against MRSA and other Gram-positive pathogens has been quantified through the determination of Minimum Inhibitory Concentrations (MICs).

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Pre-methylenomycin C lactone | Staphylococcus aureus DSM 21979 (MRSA) | 1 | [5] |

| Pre-methylenomycin C lactone | Enterococcus faecium U0317 (VRE) | 2 | [5] |

Experimental Protocols

The following are detailed protocols for key in vitro experiments to evaluate the antimicrobial activity of pre-methylenomycin C lactone against MRSA.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Objective: To determine the lowest concentration of pre-methylenomycin C lactone that inhibits the visible growth of MRSA.

Materials:

-

Pre-methylenomycin C lactone

-

MRSA strain (e.g., ATCC 43300 or a clinical isolate)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

-

Sterile saline (0.85% NaCl)

-

Vancomycin (as a positive control)

-

DMSO (or other suitable solvent for the test compound)

Procedure:

-

Preparation of Bacterial Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the MRSA strain.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

-

-

Preparation of Pre-methylenomycin C Lactone Dilutions:

-

Prepare a stock solution of pre-methylenomycin C lactone in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in CAMHB in the wells of a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 50 µL of the diluted bacterial suspension to each well containing 50 µL of the serially diluted compound.

-

Include a growth control well (bacteria in CAMHB without the compound) and a sterility control well (CAMHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of pre-methylenomycin C lactone at which there is no visible growth of bacteria.

-

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

Objective: To determine the lowest concentration of pre-methylenomycin C lactone that kills ≥99.9% of the initial MRSA inoculum.

Materials:

-

MIC plate from Protocol 1

-

Tryptic Soy Agar (TSA) plates

-

Sterile pipette tips

-

Incubator (37°C)

Procedure:

-

Subculturing from MIC Wells:

-

From the wells of the MIC plate that show no visible growth (at and above the MIC), take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a TSA plate.

-

-

Incubation:

-

Incubate the TSA plates at 37°C for 18-24 hours.

-

-

Determination of MBC:

-

After incubation, count the number of colonies on each spot.

-

The MBC is the lowest concentration of pre-methylenomycin C lactone that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

-

Protocol 3: Anti-Biofilm Assay

Objective: To evaluate the ability of pre-methylenomycin C lactone to inhibit the formation of or eradicate established MRSA biofilms.

Materials:

-

MRSA strain known to form biofilms

-

Tryptic Soy Broth supplemented with 1% glucose (TSBg)

-

Sterile 96-well flat-bottom tissue culture plates

-

Crystal Violet solution (0.1%)

-

Ethanol (95%) or Acetic Acid (33%)

-

Plate reader

Procedure:

A. Biofilm Formation Inhibition:

-

Prepare serial dilutions of pre-methylenomycin C lactone in TSBg in a 96-well plate.

-

Add the MRSA inoculum (prepared as in Protocol 1, diluted in TSBg) to each well.

-

Include a growth control (bacteria in TSBg without the compound) and a sterility control.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

-

Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

-

Wash the wells with water to remove excess stain and allow them to air dry.

-

Solubilize the stain by adding 95% ethanol or 33% acetic acid to each well.

-

Measure the absorbance at a wavelength of 570 nm using a plate reader.

-

A reduction in absorbance compared to the growth control indicates inhibition of biofilm formation.

B. Eradication of Pre-formed Biofilms:

-

Grow MRSA biofilms in a 96-well plate as described above (steps 2-4 of part A, but without the compound).

-

After 24 hours, gently wash the wells with PBS.

-

Add fresh TSBg containing serial dilutions of pre-methylenomycin C lactone to the wells with the pre-formed biofilms.

-

Incubate for another 24 hours at 37°C.

-

Wash, stain, and quantify the remaining biofilm as described in steps 6-9 of part A.

-

A reduction in absorbance compared to the control (biofilm treated with compound-free medium) indicates biofilm eradication.

Visualizations

Caption: Experimental workflow for evaluating the in vitro anti-MRSA activity of pre-methylenomycin C lactone.

Caption: Simplified biosynthetic pathway leading to pre-methylenomycin C lactone.

References

- 1. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against drug-resistant S. aureus strains [bio-protocol.org]

- 4. qlaboratories.com [qlaboratories.com]

- 5. protocols.io [protocols.io]

Application Notes: Antimicrobial Susceptibility Testing of Vancomycin-Resistant Enterococcus (VRE) with "Antibacterial Agent 100"

For Research Use Only.

Introduction

Vancomycin-Resistant Enterococci (VRE) have emerged as significant nosocomial pathogens, posing a considerable therapeutic challenge due to their intrinsic and acquired resistance to multiple antibiotics.[1][2] Enterococcus faecalis and Enterococcus faecium are the most common species associated with human infections.[2][3] The primary mechanism of vancomycin resistance involves the alteration of the peptidoglycan synthesis pathway, preventing vancomycin from binding to its target.[4][5] "Antibacterial Agent 100" is a novel investigational compound demonstrating potent in vitro activity against a broad spectrum of Gram-positive bacteria, including VRE.

These application notes provide detailed protocols for determining the susceptibility of VRE isolates to "this compound" using standardized laboratory methods, including broth microdilution for Minimum Inhibitory Concentration (MIC) determination and the Kirby-Bauer disk diffusion method.

Principle of Assays

Broth Microdilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a bacterium.[6][7][8] Serial dilutions of "this compound" are prepared in a liquid growth medium in a microtiter plate and inoculated with a standardized suspension of the VRE isolate.[6][9] After incubation, the plates are examined for visible bacterial growth.[6]

Disk Diffusion (Kirby-Bauer): This technique assesses the susceptibility of a bacterial isolate to an antimicrobial agent. A paper disk impregnated with a specific concentration of "this compound" is placed on an agar plate uniformly inoculated with the VRE isolate.[9] The agent diffuses from the disk into the agar, creating a concentration gradient. If the isolate is susceptible, a zone of growth inhibition will appear around the disk.[9] The diameter of this zone is measured and compared to established interpretive criteria.

Materials and Reagents

-

"this compound" analytical powder

-

VRE clinical isolates and quality control strains (e.g., Enterococcus faecalis ATCC® 51299™)[10]

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile paper disks (6 mm diameter)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

-

Calipers or ruler for measuring zone diameters

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[11][12]

1. Preparation of "this compound" Stock Solution:

- Prepare a stock solution of "this compound" at 1280 µg/mL in a suitable solvent (e.g., sterile deionized water or DMSO, depending on solubility).

- Further dilutions will be made from this stock.

2. Preparation of Microtiter Plates:

- Dispense 50 µL of CAMHB into wells A1-H11 of a 96-well microtiter plate.

- Prepare a 2X working solution of "this compound" at 128 µg/mL in CAMHB.

- Add 100 µL of the 128 µg/mL solution to the first column of wells (A1-H1).

- Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process across the plate to column 10. Discard 50 µL from column 10. This will create a concentration range from 64 µg/mL to 0.125 µg/mL.

- Column 11 serves as the growth control (no antibiotic).

- Column 12 serves as the sterility control (uninoculated).

3. Inoculum Preparation:

- From a fresh (18-24 hour) culture plate, select 3-5 colonies of the VRE isolate.

- Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 10⁶ CFU/mL.

4. Inoculation and Incubation: